molecular formula C30H44O3 B13338495 KadcoccineacidG

KadcoccineacidG

Cat. No.: B13338495
M. Wt: 452.7 g/mol
InChI Key: MYJZULRZDSHOPG-PIEGEIFMSA-N
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Description

Kadcoccineacid G is a triterpenoid compound isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse bioactive metabolites. It belongs to the kadcoccine acid family (kadcoccine acids A–N), characterized by a 6/6/5/6-fused tetracyclic lanostane skeleton . This compound is part of a broader class of rearranged triterpenes that exhibit unique structural features, such as fused ring systems and oxygenated functional groups, which are critical for their biological activities. Kadcoccineacid G has been studied for its cytotoxic and antiviral properties, though specific potency data remain less documented compared to its analogs .

Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

(2S)-2-[(2R)-2-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]propyl]-4-methyl-2H-furan-5-one

InChI

InChI=1S/C30H44O3/c1-17(14-20-15-18(2)27(32)33-20)21-10-12-29(6)22-8-9-25-28(4,5)26(31)11-13-30(25,7)24(22)16-23(29)19(21)3/h8,15,17,20-21,23-26,31H,3,9-14,16H2,1-2,4-7H3/t17-,20+,21-,23+,24-,25+,26-,29+,30-/m1/s1

InChI Key

MYJZULRZDSHOPG-PIEGEIFMSA-N

Isomeric SMILES

CC1=C[C@@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@H](C2=C)C[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C

Canonical SMILES

CC1=CC(OC1=O)CC(C)C2CCC3(C(C2=C)CC4C3=CCC5C4(CCC(C5(C)C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidG involves multiple steps, starting from the extraction of the compound from the leaves of Kadsura coccinea. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound . The synthetic route may include the use of specific reagents and catalysts to facilitate the formation of the triterpenoid structure.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation of this compound in its pure form. Additionally, biotechnological approaches, such as the use of genetically modified microorganisms, may be explored to enhance the yield of the compound.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidG undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products often exhibit different biological activities and can be further studied for their potential therapeutic applications.

Scientific Research Applications

KadcoccineacidG has a wide range of scientific research applications, including:

Mechanism of Action

KadcoccineacidG exerts its effects primarily through the activation of the intrinsic caspase/PARP-1 pathway. The compound enhances the expression of caspase-3 and caspase-9, leading to the cleavage of Poly [ADP-ribose] polymerase 1 (PARP1) and subsequent apoptosis of cancer cells . Molecular modeling studies have shown that this compound has a strong binding affinity to PARP1, further supporting its role in inducing apoptosis.

Comparison with Similar Compounds

Structural Similarities and Differences

Kadcoccineacid G shares its core tetracyclic framework with other kadcoccine acids (A–N) but differs in substituent configurations. Key structural analogs include:

Compound Structural Features Source
Kadcoccineacid G 6/6/5/6-fused tetracyclic lanostane, oxygenated groups K. coccinea stems
Kadcoccineacid H Similar tetracyclic core with additional hydroxylation K. coccinea stems
Kadcoccinone B 12,14-seco-lanostane with α,β-unsaturated lactone K. coccinea roots
Seco-coccinic acid G Rearranged 8,9-seco-lanostane with open C-ring K. coccinea roots

The C-12 and C-14 cleavage in kadcoccinones (e.g., kadcoccinone B) and the 8,9-seco rearrangement in seco-coccinic acids result in distinct bioactivity profiles compared to Kadcoccineacid G’s intact tetracyclic system .

Cytotoxic Activity

Kadcoccineacid G demonstrates cytotoxicity against multiple human tumor cell lines, though its potency is moderate compared to other analogs:

Compound Cell Line (IC₅₀/GI₅₀) Activity Range Reference
Kadcoccineacid G Various tumor lines (unspecified) Moderate activity
Kadcoccineacid H HL-60, SMMC-7721, A-549, MCF-7, SW-480, HeLa IC₅₀: 3.11–7.77 mmol/L
Seco-coccinic acid G HL-60 (leukemia) GI₅₀: 15.2 mmol/L
Kadcoccinone B A549, HT-29, K562 IC₅₀: <5 mmol/L

Key Findings :

  • Kadcoccineacid H outperforms G in cytotoxicity, likely due to enhanced hydroxylation improving membrane permeability .
  • Kadcoccinone B’s α,β-unsaturated lactone moiety confers superior activity, emphasizing the role of structural modifications in potency .

Anti-HIV Activity

Kadcoccineacid G and related compounds show inhibition of HIV-1 protease (PR) and reverse transcriptase (RT):

Compound Target Inhibition Rate/IC₅₀ Reference
Kadcoccineacid G HIV-1 PR/RT Moderate activity
Kadcoccineacid H HIV-1 PR 19.4 ± 14.4%
Micrandilactone C HIV-1 infection IC₅₀: <1 µmol/L

Key Findings :

  • Micrandilactone C, a structurally distinct triterpene, shows superior potency, highlighting the impact of macrocyclic lactone systems on antiviral efficacy .

Other Bioactivities

  • Anticoagulant Activity : Kadcoccitane C (a structural analog) inhibits coagulation by 12.4–19.4%, while Kadcoccineacid G’s role remains unstudied .
  • Neuroprotective Effects : Kadcoccineacid G’s tetracyclic structure may contribute to antioxidant activity, akin to other Kadsura triterpenes, though direct evidence is lacking .

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